3-(Pyrrolidin-2-yl)benzoic acid hydrochloride 3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789341
InChI: InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC16789341

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-2-yl)benzoic acid hydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 3-pyrrolidin-2-ylbenzoic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H
Standard InChI Key PVVCFTFXCAGXRM-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride, reflecting its (S)-enantiomeric configuration. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory and industrial applications.

Table 1: Key Molecular Identifiers

PropertyValue
CAS NumberNot explicitly listed (see Note)
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
IUPAC Name3-[(2S)-pyrrolidin-2-yl]benzoic acid; hydrochloride
InChI KeyPVVCFTFXCAGXRM-PPHPATTJSA-N
PubChem CID66519231

Note: While the exact CAS number is omitted in available sources, the compound is cataloged under identifiers such as VCID: VC13430030.

Stereochemical Considerations

The chiral center at the pyrrolidine ring’s second carbon confers enantioselectivity, making this compound valuable in asymmetric catalysis. The (S)-configuration is predominant in commercial samples, as evidenced by stereodescriptors in supplier databases.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(pyrrolidin-2-yl)benzoic acid hydrochloride typically involves two stages:

  • Formation of the Free Acid: A palladium-catalyzed coupling reaction between a pyrrolidine derivative (e.g., 2-pyrrolidinyl boronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid) under Suzuki-Miyaura conditions.

  • Salt Formation: Treatment of the free acid with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Coupling ReactionPd(PPh₃)₂Cl₂, K₂CO₃, H₂O/CH₃CN, 100°C~85%
Salt FormationHCl (gaseous or aqueous), RT>90%

Purification and Resolution

Chiral resolution techniques, such as chromatography using chiral stationary phases or diastereomeric salt formation, are employed to isolate the (S)-enantiomer. Suppliers report purities ≥95%, validated via HPLC and chiral GC analysis.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, methanol). It remains stable under ambient conditions but degrades upon prolonged exposure to moisture or high temperatures (>200°C).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H and O-H stretches).

  • NMR (¹H): Characteristic signals include δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 7.5–8.1 ppm (aromatic protons).

SupplierPurityPackagingPrice Range
VulcanChem≥95%1 g, 5 g, 10 g$120–$180/g
Parchem≥98%100 mg–500 g$80–$150/g

Comparison with Structural Analogs

Pyridine-Containing Variants

Replacing pyrrolidine with pyridine (e.g., 3-(pyridin-2-yl)benzoic acid) abolishes chirality but improves solubility in nonpolar solvents . Such derivatives are explored as fluorescent probes .

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